BAY-43-9695

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H25N3O4S |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

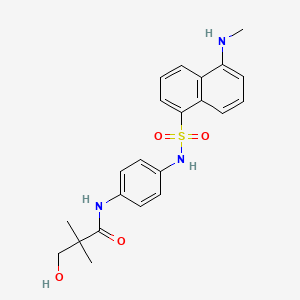

3-hydroxy-2,2-dimethyl-N-[4-[[5-(methylamino)naphthalen-1-yl]sulfonylamino]phenyl]propanamide |

InChI |

InChI=1S/C22H25N3O4S/c1-22(2,14-26)21(27)24-15-10-12-16(13-11-15)25-30(28,29)20-9-5-6-17-18(20)7-4-8-19(17)23-3/h4-13,23,25-26H,14H2,1-3H3,(H,24,27) |

InChI Key |

YUJQCLQKLOZLMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)C(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3NC |

Synonyms |

BAY 43-9695 BAY43-9695 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BAY-43-9695 Against Human Cytomegalovirus (HCMV)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Cytomegalovirus (HCMV), a ubiquitous betaherpesvirus, is a significant cause of morbidity and mortality in immunocompromised individuals, including transplant recipients and those with HIV/AIDS. The emergence of HCMV strains resistant to conventional antiviral therapies, such as ganciclovir, which targets the viral DNA polymerase, has necessitated the development of novel therapeutics with alternative mechanisms of action. BAY-43-9695, the active metabolite of the prodrug Tomeglovir (BAY 38-4766), is a potent, non-nucleosidic inhibitor of HCMV replication.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative antiviral activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of the HCMV Terminase Complex

The primary molecular target of this compound is the HCMV terminase complex, an essential viral enzyme responsible for the cleavage of concatemeric viral DNA into unit-length genomes and their subsequent packaging into nascent capsids.[2][3] This mechanism is fundamentally different from that of DNA polymerase inhibitors like ganciclovir, which interfere with the synthesis of the viral DNA itself.

The HCMV terminase complex is a hetero-oligomer composed of several viral proteins, with pUL56 and pUL89 being the core components. pUL89 possesses the endonuclease activity required for DNA cleavage, while pUL56 exhibits ATPase activity, providing the energy for DNA translocation into the capsid. Another protein, pUL104, is also implicated in the function of this complex. By targeting this complex, this compound effectively halts a late-stage event in the viral replication cycle, preventing the formation of infectious virions.[4] This distinct mode of action confers activity against ganciclovir-resistant HCMV strains.[5][6][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The human cytomegalovirus terminase complex as an antiviral target: a close-up view - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Human Cytomegalovirus pUL89 Terminase Subunit Blocks Virus Replication and Genome Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Susceptibilities of Human Cytomegalovirus Clinical Isolates to BAY38-4766, BAY43-9695, and Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Susceptibilities of human cytomegalovirus clinical isolates to BAY38-4766, BAY43-9695, and ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Susceptibilities of Human Cytomegalovirus Clinical Isolates to BAY38-4766, BAY43-9695, and Ganciclovir | Scilit [scilit.com]

The Discovery and Synthesis of BAY-43-9695 (Sorafenib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of BAY-43-9695, commercially known as Sorafenib (Nexavar®). Sorafenib is a multi-kinase inhibitor that has become a cornerstone in the treatment of several cancers, most notably advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC). This document details the scientific journey from its initial identification as a Raf kinase inhibitor to its development as a dual-action therapeutic targeting both tumor cell proliferation and angiogenesis. Included are detailed experimental protocols for key assays, a summary of preclinical and clinical data in tabular format, and visualizations of relevant signaling pathways and experimental workflows to provide a thorough resource for the scientific community.

Discovery of this compound

The discovery of Sorafenib is a landmark in the era of targeted cancer therapy. The program was initiated with the goal of identifying small molecule inhibitors of the Raf-1 kinase, a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in human cancers.

A high-throughput screening campaign was conducted to identify compounds that could inhibit the kinase activity of Raf-1. This effort led to the identification of a novel class of bi-aryl ureas as potent inhibitors. Through a combination of medicinal and combinatorial chemistry, this class of compounds was optimized, culminating in the identification of BAY 43-9006 (later named Sorafenib)[1][2]. The discovery and development timeline for Sorafenib was notably rapid, taking approximately 11 years from the initial lead compound screening to its first FDA approval in 2005 for advanced renal cell carcinoma.

Further characterization revealed that Sorafenib's anti-cancer activity was not limited to Raf inhibition. It was found to be a multi-kinase inhibitor, also targeting receptor tyrosine kinases (RTKs) involved in angiogenesis, such as vascular endothelial growth factor receptors (VEGFR-2, VEGFR-3) and the platelet-derived growth factor receptor beta (PDGFR-β)[2][3]. This dual mechanism of action, inhibiting both tumor cell proliferation (via the RAF/MEK/ERK pathway) and the blood supply that feeds the tumor (via VEGFR and PDGFR inhibition), is a key feature of Sorafenib's therapeutic efficacy.

Synthesis of this compound

The chemical synthesis of Sorafenib, N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)pyridin-4-yloxy)phenyl)urea, has been a subject of significant process development to enable large-scale production for clinical and commercial use. Several synthetic routes have been reported, with a focus on improving overall yield and minimizing the need for chromatographic purification. A common and scalable synthesis is outlined below.

The synthesis can be conceptually divided into the preparation of two key intermediates, followed by their coupling to form the final urea structure.

Intermediate 1: 4-(4-aminophenoxy)-N-methylpicolinamide

This intermediate is typically synthesized from picolinic acid. The process involves chlorination of the pyridine ring, amidation, and subsequent ether formation with 4-aminophenol.

Intermediate 2: 4-chloro-3-(trifluoromethyl)phenyl isocyanate

This isocyanate is prepared from 4-chloro-3-(trifluoromethyl)aniline.

Final Urea Formation

The final step involves the reaction of 4-(4-aminophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form Sorafenib. Process research has enabled this multi-step synthesis to be performed with an overall yield of approximately 63% without the need for chromatographic purification of the intermediates[4][5][6].

Mechanism of Action

Sorafenib exerts its anti-tumor effects through the inhibition of multiple protein kinases involved in both tumor cell proliferation and angiogenesis.

3.1. Inhibition of the RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Mutations in genes such as BRAF and RAS can lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation. Sorafenib was initially developed as a potent inhibitor of Raf-1 kinase. It also demonstrates inhibitory activity against wild-type B-Raf and the oncogenic V600E mutant of B-Raf[2][7]. By inhibiting Raf kinases, Sorafenib blocks the downstream phosphorylation of MEK and ERK, thereby suppressing the proliferative signal in tumor cells[2][7].

3.2. Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This process is primarily driven by signaling through vascular endothelial growth factor (VEGF) and its receptors (VEGFRs), as well as platelet-derived growth factor (PDGF) and its receptors (PDGFRs). Sorafenib is a potent inhibitor of several receptor tyrosine kinases, including VEGFR-2, VEGFR-3, and PDGFR-β[2][3]. By blocking the activity of these receptors on endothelial cells and pericytes, Sorafenib disrupts the signaling cascades that lead to the formation of new blood vessels, effectively cutting off the tumor's blood and nutrient supply[7].

References

- 1. In vitro VEGFR2 kinase activity assay [bio-protocol.org]

- 2. wjbphs.com [wjbphs.com]

- 3. Sorafenib/MEK inhibitor combination inhibits tumor growth and the Wnt/β‑catenin pathway in xenograft models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development of UPLC-MS/MS Method to Study the Pharmacokinetic Interaction between Sorafenib and Dapagliflozin in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]

The Antiviral Spectrum of BAY-43-9695: A Non-Nucleosidic Inhibitor of Human Cytomegalovirus

For Research, Scientific, and Drug Development Professionals

Executive Summary

BAY-43-9695 is the active metabolite of the experimental antiviral compound Tomeglovir (BAY-38-4766). It is a potent and selective non-nucleosidic inhibitor of human cytomegalovirus (HCMV). Unlike many established anti-HCMV drugs that target the viral DNA polymerase, this compound employs a distinct mechanism of action by inhibiting the viral terminase complex, which is essential for the cleavage and packaging of viral DNA. This technical guide provides a comprehensive overview of the known antiviral spectrum of this compound, its mechanism of action, and the experimental protocols used to characterize its activity.

Antiviral Spectrum and Potency

The antiviral activity of this compound has been primarily documented against members of the Cytomegalovirus genus. There is currently no publicly available evidence to suggest a broader antiviral spectrum against other viral families.

Table 1: In Vitro Anti-Cytomegalovirus Activity of this compound and its Parent Compound, Tomeglovir

| Compound | Virus | Cell Line | Assay Method | IC50 / EC50 (µM) | Reference |

| This compound | Human Cytomegalovirus (HCMV) | Not Specified | FACS | 0.95 | [1] |

| Human Cytomegalovirus (HCMV) | Not Specified | Plaque Reduction Assay (PRA) | 1.1 | [1] | |

| Human Cytomegalovirus (HCMV) | Not Specified | Not Specified (with serum) | 8.42 | [1] | |

| Human Cytomegalovirus (HCMV) | Not Specified | Not Specified (without serum) | 0.53 | [1] | |

| Tomeglovir (BAY-38-4766) | Human Cytomegalovirus (HCMV) | Not Specified | Not Specified | 0.34 | |

| Murine Cytomegalovirus (MCMV) | Not Specified | Not Specified | 0.039 | ||

| Monkey Cytomegalovirus Strains | Not Specified | Not Specified | < 1 |

IC50: 50% inhibitory concentration; EC50: 50% effective concentration.

The data indicates that this compound is a potent inhibitor of HCMV replication. The activity of its parent compound, Tomeglovir, against murine and monkey cytomegalovirus strains suggests that the antiviral spectrum of this compound may extend to other cytomegaloviruses.

Mechanism of Action

This compound, as the active metabolite of Tomeglovir, is understood to inhibit a late stage of the viral replication cycle. The parent compound, Tomeglovir, has been shown to target the human cytomegalovirus terminase complex, which is composed of the proteins pUL56 and pUL89. This complex is responsible for cleaving the long concatemeric viral DNA into unit-length genomes and packaging them into procapsids. By inhibiting this complex, this compound prevents the maturation of infectious virions. This mechanism is distinct from that of nucleoside/nucleotide analogues (e.g., ganciclovir, cidofovir) and pyrophosphate analogues (e.g., foscarnet), which target the viral DNA polymerase. A key advantage of this novel mechanism is the lack of cross-resistance with DNA polymerase inhibitors.

References

Investigating the Metabolic Pathway of Tomeglovir to BAY-43-9695: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomeglovir (formerly BAY 38-4766) is a potent non-nucleosidic inhibitor of human cytomegalovirus (HCMV). Its primary in vivo metabolite, BAY-43-9695, also exhibits significant anti-HCMV activity. Understanding the metabolic conversion of Tomeglovir to this compound is crucial for a comprehensive pharmacokinetic and pharmacodynamic assessment of the parent drug. This technical guide synthesizes the available information on this metabolic pathway, provides a generalized experimental protocol for its investigation, and visualizes the key processes. While the principal metabolic transformations are known, the specific enzymatic drivers of this pathway have yet to be fully elucidated in publicly available literature.

Introduction

Tomeglovir is a non-nucleosidic antiviral compound that has demonstrated efficacy against human cytomegalovirus (HCMV)[1][2][3][4]. A key aspect of its pharmacology is its biotransformation into the active metabolite this compound[1][3]. In vivo studies have identified this compound as the main metabolite of Tomeglovir[3]. This metabolic conversion is a critical determinant of the drug's overall therapeutic profile and duration of action.

The Metabolic Pathway: From Tomeglovir to this compound

The metabolic conversion of Tomeglovir to this compound involves two primary biochemical reactions:

-

N-demethylation: This reaction occurs at the dimethylamino group of the dansyl moiety of Tomeglovir. One of the methyl groups is removed, resulting in a monodesmethyl intermediate.

-

Alcohol Oxidation: The primary alcohol group in the propanamide side chain of Tomeglovir is oxidized to a carboxylic acid.

It is highly probable that these transformations are catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver and are major drivers of xenobiotic metabolism. However, specific CYP isoenzymes responsible for the metabolism of Tomeglovir have not been definitively identified in the available scientific literature.

Visualizing the Metabolic Pathway

The following diagram illustrates the proposed metabolic conversion of Tomeglovir.

Quantitative Data

Currently, there is a lack of publicly available quantitative data (e.g., Kcat, Km, Vmax, and IC50 values) specifically detailing the enzymatic conversion of Tomeglovir to this compound. The following table summarizes the reported anti-HCMV activity of both compounds.

| Compound | IC50 (µM) vs. HCMV (FACS assay) | IC50 (µM) vs. HCMV (Plaque Reduction Assay) |

| Tomeglovir (BAY 38-4766) | 0.95 | 1.1 |

| This compound | 0.95 | 1.1 |

| Data from McSharry et al., 2001[3] |

Experimental Protocols for Investigating Tomeglovir Metabolism

The following provides a detailed, albeit generalized, methodology for characterizing the in vitro metabolism of Tomeglovir using human liver microsomes. This protocol would need to be optimized for the specific investigation of Tomeglovir.

Objective

To identify the specific human cytochrome P450 (CYP) isoenzymes responsible for the metabolism of Tomeglovir to this compound and to determine the kinetic parameters of these reactions.

Materials

-

Tomeglovir (BAY 38-4766)

-

This compound standard

-

Pooled human liver microsomes (HLMs)

-

Recombinant human CYP isoenzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Specific CYP chemical inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)

-

Acetonitrile (ACN)

-

Formic acid

-

High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Detailed Procedure

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare the NADPH regenerating system in the phosphate buffer.

-

Prepare stock solutions of Tomeglovir and this compound in a suitable organic solvent (e.g., DMSO) and create working solutions by diluting with the phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine the human liver microsomes (final protein concentration typically 0.1-1.0 mg/mL), the NADPH regenerating system, and the phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the Tomeglovir working solution. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.

-

Incubate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the initial rate of metabolism.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction at the designated time points by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of Tomeglovir and this compound.

-

Use a suitable C18 column for chromatographic separation.

-

Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for both analytes.

-

Generate a standard curve for this compound to enable accurate quantification.

-

-

Enzyme Kinetics and Inhibition Studies:

-

To determine the Michaelis-Menten kinetic parameters (Km and Vmax), perform incubations with varying concentrations of Tomeglovir.

-

To identify the specific CYP isoenzymes involved, conduct two types of experiments:

-

Recombinant Enzyme Screening: Incubate Tomeglovir with a panel of individual recombinant human CYP isoenzymes.

-

Chemical Inhibition: Incubate Tomeglovir with pooled human liver microsomes in the presence and absence of specific CYP chemical inhibitors.

-

-

Conclusion

The metabolic conversion of Tomeglovir to its active metabolite, this compound, is a critical aspect of its pharmacological profile. While the primary metabolic reactions of N-demethylation and alcohol oxidation have been identified, the specific enzymes catalyzing these transformations remain to be elucidated in publicly accessible research. The provided generalized experimental protocol offers a robust framework for researchers to investigate this pathway in detail, which will be essential for a complete understanding of Tomeglovir's clinical pharmacology and for predicting potential drug-drug interactions. Further studies are warranted to isolate the specific CYP isoenzymes involved and to quantify the kinetics of this important metabolic conversion.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The non-nucleoside antiviral, BAY 38-4766, protects against cytomegalovirus (CMV) disease and mortality in immunocompromised guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Susceptibilities of Human Cytomegalovirus Clinical Isolates to BAY38-4766, BAY43-9695, and Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Susceptibilities of human cytomegalovirus clinical isolates to BAY38-4766, BAY43-9695, and ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

Delving into Early Research on BAY-43-9695: A Non-Nucleosidic Inhibitor of Human Cytomegalovirus (HCMV) Replication

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the foundational research on BAY-43-9695, a potent, non-nucleosidic inhibitor of human cytomegalovirus (HCMV) replication. As the primary active metabolite of Tomeglovir (BAY 38-4766), this compound demonstrated significant promise in early in vitro studies, offering a distinct mechanism of action compared to traditional antiviral agents like ganciclovir. This document provides a consolidated overview of its inhibitory activity, the experimental methodologies used in its initial assessment, and its proposed mechanism of action, offering valuable insights for ongoing antiviral research and development.

Quantitative Analysis of Antiviral Activity

The inhibitory effects of this compound on HCMV replication were quantified using two primary in vitro methods: the Plaque Reduction Assay (PRA) and a Fluorescence-Activated Cell Sorter (FACS)-based assay. The 50% inhibitory concentration (IC50) values derived from these studies are summarized below.

Table 1: In Vitro Inhibitory Activity of this compound against HCMV

| Assay Method | IC50 (μM) | Notes |

| FACS | 0.95 | --- |

| PRA | 1.1 | --- |

| FACS (in the presence of serum proteins) | 8.42 | Demonstrates the impact of protein binding on efficacy. |

| FACS (without serum proteins) | 0.53 | Baseline efficacy without protein interference. |

Data compiled from multiple sources.[1]

Of particular note is the efficacy of this compound against ganciclovir-resistant HCMV clinical isolates. Studies demonstrated that at a concentration of approximately 1 μM, both this compound and its parent compound, Tomeglovir, inhibited the replication of all 36 tested HCMV clinical isolates by 50%, including 11 that were resistant to ganciclovir.[2][3][4] This finding underscored its novel mechanism of action, distinct from that of DNA polymerase inhibitors.[2][4]

Mechanism of Action: Targeting the HCMV Terminase Complex

Early research identified this compound and its parent compound, Tomeglovir, as non-nucleosidic inhibitors that act at a late stage of the viral replication cycle.[5] Subsequent investigations revealed that these compounds target the HCMV terminase complex, which is essential for the cleavage of viral DNA concatemers and their packaging into new viral capsids. The key components of this complex targeted are the gene products of UL89 and UL56 . By inhibiting this complex, this compound effectively prevents the maturation of infectious virions.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the early evaluation of this compound.

Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is a functional assay used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.

1. Cell Culture and Infection:

-

Human foreskin fibroblast (HFF) cells are seeded in 24-well plates and grown to confluence.

-

A standardized inoculum of a laboratory-adapted HCMV strain (e.g., AD169) or clinical isolates is prepared.

-

The cell monolayers are infected with the virus at a multiplicity of infection (MOI) that results in a countable number of plaques (typically 50-100 plaques per well).

-

The virus is allowed to adsorb to the cells for a defined period (e.g., 90 minutes) at 37°C.

2. Antiviral Compound Application:

-

After the adsorption period, the virus inoculum is removed.

-

An overlay medium containing various concentrations of this compound (and controls, such as ganciclovir and no-drug) is added to the wells. The overlay is typically composed of a semi-solid medium, such as methylcellulose or agarose, to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

3. Incubation and Visualization:

-

The plates are incubated at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 7-14 days for HCMV).

-

Following incubation, the cells are fixed with a solution such as 10% formalin.

-

The overlay is removed, and the cell monolayer is stained with a solution like crystal violet, which stains the cells but leaves the viral plaques unstained.

4. Data Analysis:

-

The plaques in each well are counted visually using a microscope.

-

The percentage of plaque reduction is calculated for each drug concentration relative to the no-drug control.

-

The IC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and calculating the concentration at which a 50% reduction in plaques is observed.

FACS-Based Antiviral Susceptibility Assay

This method offers a more rapid assessment of antiviral activity by quantifying the expression of viral antigens within infected cells using flow cytometry.

1. Cell Culture and Infection:

-

HFF cells are seeded in flasks or multi-well plates.

-

Cells are infected with an HCMV strain in the presence of various concentrations of this compound.

2. Incubation:

-

The infected cells are incubated for a shorter period compared to the PRA, typically 48 to 96 hours, to allow for the expression of viral immediate-early (IE) or early (E) antigens.

3. Cell Preparation and Staining:

-

At the end of the incubation period, the cells are harvested (e.g., by trypsinization).

-

The cells are fixed and permeabilized to allow antibodies to access intracellular viral antigens.

-

The cells are then stained with a fluorescently labeled monoclonal antibody specific for an HCMV antigen (e.g., IE1).

4. Flow Cytometry Analysis:

-

The stained cells are analyzed using a flow cytometer.

-

The instrument quantifies the number of fluorescently positive cells (i.e., cells expressing the viral antigen) in each sample.

5. Data Analysis:

-

The percentage of antigen-positive cells is determined for each drug concentration.

-

The percentage of inhibition is calculated relative to the no-drug control.

-

The IC50 value is determined as the drug concentration that reduces the percentage of antigen-positive cells by 50%.

Conclusion

The early research on this compound established it as a promising non-nucleosidic inhibitor of HCMV replication with a distinct mechanism of action targeting the viral terminase complex. Its efficacy against ganciclovir-resistant strains highlighted its potential to address the clinical challenge of antiviral resistance. The experimental methodologies outlined in this guide, particularly the Plaque Reduction Assay and FACS-based assays, were pivotal in characterizing its in vitro activity. This foundational work has contributed to the broader understanding of non-nucleosidic antiviral strategies and continues to be relevant for the development of novel therapies against HCMV and other herpesviruses.

References

- 1. karger.com [karger.com]

- 2. Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Anti-CMV therapy, what next? A systematic review [frontiersin.org]

- 4. Susceptibilities of Human Cytomegalovirus Clinical Isolates to BAY38-4766, BAY43-9695, and Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Multi-Targeted Kinase Inhibitor BAY-43-9695 (Sorafenib) Impedes Human Cytomegalovirus Replication by Targeting the Host Cell Raf-1 Kinase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Human Cytomegalovirus (HCMV) remains a significant pathogen, particularly in immunocompromised individuals, necessitating the exploration of novel antiviral strategies. This document provides a comprehensive technical overview of the anti-HCMV activity of BAY-43-9695, a multi-kinase inhibitor more commonly known as Sorafenib. While Sorafenib is primarily recognized for its anticancer properties, emerging research has demonstrated its efficacy in inhibiting HCMV replication. This guide delineates the mechanism of action, focusing on the host cell protein Raf-1 as the primary target. Detailed experimental protocols, quantitative data, and signaling pathway visualizations are presented to facilitate further research and drug development in this area.

Introduction

Human Cytomegalovirus (HCMV), a ubiquitous betaherpesvirus, establishes lifelong latency in the host and can cause severe, life-threatening disease in individuals with immature or compromised immune systems, such as transplant recipients and newborns. Current antiviral therapies for HCMV primarily target the viral DNA polymerase, but these are often associated with toxicity and the emergence of drug-resistant viral strains. This has spurred the investigation of alternative antiviral agents with novel mechanisms of action.

This compound (Sorafenib) is a potent small molecule inhibitor of multiple protein kinases. Its primary indication is in cancer therapy, where it targets key kinases involved in tumor cell proliferation and angiogenesis, such as Raf kinases and various receptor tyrosine kinases (RTKs) including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1] This technical guide focuses on the compelling evidence that Sorafenib also exhibits significant anti-HCMV activity, not by directly targeting a viral protein, but by inhibiting a crucial host cell factor, the Raf-1 kinase.

Mechanism of Action: Targeting a Host Dependency Factor

The antiviral activity of this compound against HCMV is primarily attributed to its inhibition of the host cell serine/threonine kinase Raf-1. HCMV replication is dependent on the activation of numerous host cell signaling pathways, and by targeting Raf-1, Sorafenib disrupts a critical step in the viral life cycle.

Inhibition of the Major Immediate Early Promoter (MIEP)

The lytic replication cycle of HCMV is initiated by the expression of Immediate Early (IE) genes, which are driven by the Major Immediate Early Promoter (MIEP). The expression of IE antigens (IEA) is a pivotal event that orchestrates the subsequent cascade of viral gene expression. Research has shown that Sorafenib inhibits the activity of the HCMV MIEP, leading to a significant reduction in the expression of IEAs.[1] This inhibitory effect is a key aspect of its antiviral mechanism, as it blocks the viral replication cycle at its earliest stage.

The Role of Raf-1 Kinase

Sorafenib is a potent inhibitor of Raf-1 kinase.[1][2] Studies have demonstrated that the inhibition of HCMV IEA expression by Sorafenib is mediated through the inhibition of Raf-1. This has been corroborated by experiments using siRNA to specifically deplete Raf-1, which resulted in a similar reduction in IEA expression.[1] Importantly, this effect appears to be independent of the canonical downstream effector of Raf-1, the MEK/ERK pathway, suggesting a more direct or alternative signaling route from Raf-1 to the HCMV MIEP.

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of this compound (Sorafenib) against its kinase targets and HCMV.

Table 1: Inhibitory Activity of Sorafenib against Protein Kinases

| Target Kinase | IC50 (nM) |

| Raf-1 | 6[2] |

| B-Raf (wild-type) | 22[2] |

| B-Raf (V600E mutant) | 38[2] |

| VEGFR-2 | 90[2] |

| VEGFR-3 | 20[2] |

| PDGFR-β | 57[2] |

| Flt-3 | 58[2] |

| c-KIT | 68[2] |

Table 2: Anti-HCMV Activity of this compound

| Assay Method | HCMV Strain | Cell Type | IC50 (µM) |

| FACS (IEA expression) | AD169 | Human Foreskin Fibroblasts | 0.95 |

| Plaque Reduction Assay (PRA) | Clinical Isolates | Human Foreskin Fibroblasts | ~1.0 |

| FACS (IEA expression, no serum) | AD169 | Human Foreskin Fibroblasts | 0.53 |

| FACS (IEA expression, with serum) | AD169 | Human Foreskin Fibroblasts | 8.42 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-HCMV activity of this compound.

Plaque Reduction Assay (PRA) for HCMV Susceptibility Testing

This protocol is adapted from a standardized method for determining the drug susceptibility of HCMV clinical isolates.[3]

Materials:

-

Human Foreskin Fibroblast (HFF) or MRC-5 cells

-

24-well tissue culture plates

-

HCMV strain (e.g., AD169, Towne, or clinical isolates)

-

Eagle's Minimum Essential Medium (MEM) with 5% Fetal Bovine Serum (FBS)

-

This compound (Sorafenib) stock solution

-

Agarose (low melting point)

-

10% Formalin in Phosphate-Buffered Saline (PBS)

-

0.8% Crystal Violet in 50% ethanol

Procedure:

-

Seed HFF or MRC-5 cells in 24-well plates and grow to confluence.

-

Prepare serial dilutions of this compound in MEM with 5% FBS.

-

Infect confluent cell monolayers with HCMV at a multiplicity of infection (MOI) that yields 40-80 plaques per well in the control wells.

-

After a 90-minute adsorption period at 37°C, aspirate the virus inoculum.

-

Overlay the cell monolayers with 1.5 ml of 0.4% agarose in MEM with 5% FBS containing the respective concentrations of this compound. Use three wells per drug concentration.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until plaques are clearly visible in the control wells.

-

Fix the cells with 10% formalin for at least 30 minutes.

-

Stain the fixed cells with 0.8% crystal violet solution for 15-30 minutes.

-

Gently wash the wells with water and allow them to dry.

-

Count the number of plaques at each drug concentration and calculate the IC50 value, which is the concentration of the drug that reduces the number of plaques by 50% compared to the untreated control.

Flow Cytometry (FACS) for Immediate Early Antigen (IEA) Expression

This protocol is designed to quantify the percentage of HCMV-infected cells expressing Immediate Early Antigens.

Materials:

-

Human Foreskin Fibroblast (HFF) cells

-

HCMV strain

-

This compound (Sorafenib) stock solution

-

Fixation Buffer (e.g., 0.5% formaldehyde in PBS)

-

Permeabilization Buffer (e.g., 90% methanol or commercial permeabilization solution)

-

Primary antibody: Mouse anti-HCMV IE1/IE2 monoclonal antibody (e.g., clone 8B1.2)

-

Secondary antibody: Fluorescein isothiocyanate (FITC)-conjugated goat anti-mouse IgG

-

Flow cytometer

Procedure:

-

Seed HFF cells in 6-well plates and infect with HCMV at a desired MOI.

-

Simultaneously, treat the infected cells with various concentrations of this compound. Include an untreated infected control and a mock-infected control.

-

Incubate for 24-48 hours post-infection.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells with Fixation Buffer for 10 minutes at 37°C.

-

Permeabilize the cells with Permeabilization Buffer for 30 minutes on ice.

-

Wash the cells with PBS containing 1% BSA.

-

Incubate the cells with the primary anti-HCMV IEA antibody at the manufacturer's recommended dilution for 1 hour at 37°C.

-

Wash the cells twice with PBS/BSA.

-

Incubate the cells with the FITC-conjugated secondary antibody for 1 hour at 37°C in the dark.

-

Wash the cells twice with PBS/BSA and resuspend in PBS.

-

Analyze the cells using a flow cytometer, gating on the infected cell population and quantifying the percentage of FITC-positive cells. The IC50 is the concentration of Sorafenib that reduces the percentage of IEA-positive cells by 50%.

siRNA-Mediated Depletion of Raf-1

This protocol describes the transient knockdown of Raf-1 expression to validate its role in HCMV replication.

Materials:

-

Human Foreskin Fibroblast (HFF) cells

-

siRNA targeting human Raf-1 (a pool of 3-5 target-specific siRNAs is recommended)

-

Non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

-

Opti-MEM™ I Reduced Serum Medium

-

Western blotting reagents and antibodies against Raf-1 and a loading control (e.g., GAPDH or β-actin)

Procedure:

-

One day before transfection, seed HFF cells in 6-well plates so they are 50-70% confluent at the time of transfection.

-

On the day of transfection, dilute the Raf-1 siRNA or control siRNA in Opti-MEM™.

-

In a separate tube, dilute the transfection reagent in Opti-MEM™.

-

Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.

-

Add the siRNA-lipid complexes to the cells.

-

Incubate the cells for 48-72 hours to achieve target gene knockdown.

-

After the incubation period, infect the cells with HCMV and monitor viral replication (e.g., by IEA expression via FACS or Western blot, or by measuring viral titers via PRA).

-

In a parallel set of wells, lyse the cells and perform Western blotting to confirm the knockdown of Raf-1 protein expression.

In Vitro Raf-1 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of Raf-1.[4]

Materials:

-

Recombinant active Raf-1 kinase

-

Recombinant inactive MEK-1 (as a substrate for Raf-1)

-

This compound (Sorafenib) stock solution

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 8.2, 100 mM NaCl, 5 mM MgCl2, 0.15% β-mercaptoethanol)

-

[γ-33P]ATP

-

Phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a reaction tube, combine the recombinant Raf-1 kinase and MEK-1 substrate.

-

Add the different concentrations of this compound to the reaction tubes. Include a no-drug control.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the reaction at 32°C for 25 minutes.

-

Stop the reaction and spot the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of inhibition at each drug concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: Signaling pathway of Sorafenib's anti-HCMV action.

Caption: Workflow for the Plaque Reduction Assay.

References

- 1. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

Initial In Vitro Efficacy of BAY-43-9006 (Sorafenib): A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the initial in vitro studies that established the foundational efficacy of BAY-43-9006, a multikinase inhibitor now widely known as Sorafenib. This document synthesizes key findings on its mechanism of action, presents quantitative data from seminal assays, and details the experimental protocols that were instrumental in its early-stage evaluation.

Core Mechanism of Action

BAY-43-9006 was initially developed as a potent inhibitor of Raf kinases, which are critical components of the RAS/RAF/MEK/ERK signaling pathway that governs cell proliferation and survival.[1][2] Subsequent research revealed its broader activity against several receptor tyrosine kinases (RTKs) implicated in tumor progression and angiogenesis, including vascular endothelial growth factor receptors (VEGFRs) and the platelet-derived growth factor receptor (PDGFR).[1][3][4] This dual action allows BAY-43-9006 to simultaneously inhibit tumor cell proliferation and block the formation of new blood vessels that supply tumors.[1][3]

Data Presentation: In Vitro Inhibitory Activity

The in vitro potency of BAY-43-9006 has been quantified through various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values against key kinase targets and various cancer cell lines.

Table 1: Biochemical Kinase Inhibition Profile of BAY-43-9006

| Target Kinase | IC50 (nM) | Reference |

| Raf-1 | 6 | [4][5] |

| B-Raf (wild-type) | 22 | [4][5] |

| B-Raf (V599E mutant) | 38 | [4][5] |

| VEGFR-2 (human) | 90 | [4] |

| VEGFR-2 (murine) | 15 | [5] |

| VEGFR-3 (murine) | 20 | [4][5] |

| PDGFR-β (murine) | 57 | [4][5] |

| Flt-3 | 58 - 59 | [5] |

| c-KIT | 68 | [4][5] |

Table 2: Cellular Proliferation and Mechanistic Inhibition

| Cell Line | Assay Type | IC50 (µM) | Reference |

| PLC/PRF/5 (Hepatocellular Carcinoma) | Cell Proliferation (72h) | 6.3 | [6] |

| HepG2 (Hepatocellular Carcinoma) | Cell Proliferation (72h) | 4.5 | [6] |

| SU-DHL-4V, Granta-519, HD-MyZ, KMS-11 (Lymphoma) | Cell Proliferation | Not specified, but significant reduction at 5-10 µM | [7] |

| A549, NCI-H460 (Non-Small Cell Lung Cancer) | Tumor Growth Inhibition | Not specified, but 27% to 68% inhibition observed | [8] |

| U87, LN229 (Glioblastoma) | Cell Proliferation (24h) | 1 - 2 | [9] |

| Various Pediatric Cancer Cell Lines | Cytotoxic Activity (96h) | Median of 4.3 | [10] |

Signaling Pathway Visualization

The diagrams below, generated using the DOT language, illustrate the primary signaling pathways targeted by BAY-43-9006.

Caption: Dual inhibitory action of BAY-43-9006 on RTKs and the Raf/MEK/ERK pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key in vitro experimental protocols used in the initial evaluation of BAY-43-9006.

Raf Kinase Inhibition Assay (Biochemical)

This assay quantifies the direct inhibitory effect of BAY-43-9006 on Raf kinase activity.

-

Objective: To measure the IC50 of BAY-43-9006 against Raf-1 and B-Raf isoforms.

-

Materials:

-

Recombinant human Raf-1 or B-Raf (wild-type or V599E mutant) enzyme.

-

Recombinant human MEK-1 (substrate).

-

BAY-43-9006 (Sorafenib) serially diluted.

-

Assay Buffer: 20 mM Tris (pH 8.2), 100 mM NaCl, 5 mM MgCl2, 0.15% β-mercaptoethanol.[4][5]

-

γ-[33P]ATP (radiolabeled ATP).

-

Phosphocellulose filter mats.

-

1% Phosphoric acid.

-

-

Procedure:

-

Prepare a reaction mixture containing the specific Raf kinase (e.g., 80 ng of Raf-1) and its substrate MEK-1 (1 µg) in the assay buffer.[4][5]

-

Add varying concentrations of BAY-43-9006 to the mixture. A DMSO control (1% final concentration) is run in parallel.[4][5]

-

Initiate the kinase reaction by adding γ-[33P]ATP (final concentration 10 µM).[4][5]

-

Stop the reaction and harvest the phosphorylated MEK-1 by filtering the mixture through a phosphocellulose mat.[4][5]

-

Wash the mat with 1% phosphoric acid to remove unbound radioactivity.[4][5]

-

Quantify the incorporated radioactivity on the mat using a scintillation counter.

-

Calculate the percentage of inhibition for each drug concentration relative to the DMSO control and determine the IC50 value.

-

Caption: Workflow for a radiolabel-based Raf kinase inhibition assay.

Cellular Proliferation Assay

This assay assesses the effect of BAY-43-9006 on the growth and viability of cancer cell lines.

-

Objective: To determine the dose-dependent effect of BAY-43-9006 on the proliferation of various tumor cell lines.

-

Materials:

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing increasing concentrations of BAY-43-9006. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period, typically 72 to 96 hours.[5][10]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of viable cells for each concentration relative to the vehicle control and determine the IC50 value.

-

Cellular Apoptosis Analysis

Early studies demonstrated that BAY-43-9006 induces apoptosis (programmed cell death) in cancer cells.[13][14]

-

Objective: To determine if BAY-43-9006 induces apoptosis and to characterize the apoptotic pathway.

-

Materials:

-

Procedure (Flow Cytometry):

-

Treat cells with BAY-43-9006 for a specified time (e.g., 16-48 hours).[13][15]

-

Harvest the cells and wash with PBS.

-

Resuspend cells in binding buffer and stain with fluorescently-labeled Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.[15]

-

Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells.

-

-

Procedure (Western Blot):

-

Treat cells as described above and prepare cell lysates.

-

Perform SDS-PAGE and transfer proteins to a membrane.

-

Probe the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Mcl-1, Bcl-xL).[13][15][16]

-

Use secondary antibodies and a detection system to visualize protein bands, assessing changes in their expression or cleavage status. Studies have shown that BAY-43-9006 can induce apoptosis through both caspase-dependent and -independent pathways, often involving the downregulation of the anti-apoptotic protein Mcl-1.[13][15][17]

-

Conclusion

The initial in vitro studies of BAY-43-9006 were pivotal in defining its dual mechanism of action against both the RAF/MEK/ERK proliferation pathway and key receptor tyrosine kinases involved in angiogenesis. The quantitative data from biochemical and cellular assays consistently demonstrated potent, dose-dependent inhibition of cancer cell growth across a spectrum of malignancies. The detailed experimental protocols established a robust framework for its preclinical evaluation, ultimately supporting its successful clinical development as Sorafenib.

References

- 1. BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Sorafenib Inhibits Lymphoma Xenografts by Targeting MAPK/ERK and AKT Pathways in Tumor and Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Sorafenib exerts anti-glioma activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sorafenib prevents the proliferation and induces the apoptosis of liver cancer cells by regulating autophagy and hypoxia-inducible factor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. ashpublications.org [ashpublications.org]

- 16. Cytotoxic synergy between the multikinase inhibitor sorafenib and the proteasome inhibitor bortezomib in vitro: induction of apoptosis through Akt and c-Jun NH2-terminal kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. erc.bioscientifica.com [erc.bioscientifica.com]

An In-depth Technical Guide on the Role of BAY 43-9006 (Sorafenib) in Inhibiting Viral DNA Maturation

A Note on Nomenclature: The compound of interest, BAY 43-9006, is widely known as Sorafenib. This document will use the name Sorafenib for clarity and consistency with the broader scientific literature.

Introduction

Sorafenib (BAY 43-9006) is a multikinase inhibitor initially developed as an anticancer agent for hepatocellular carcinoma (HCC) and renal cell carcinoma.[1][2] Its mechanism of action involves the inhibition of the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and angiogenesis.[1][2] Emerging research has revealed an additional, significant role for Sorafenib in antiviral therapy, particularly in the context of Hepatitis B Virus (HBV) infection. This guide provides a detailed examination of the mechanisms by which Sorafenib inhibits HBV DNA maturation, supported by quantitative data, experimental protocols, and pathway diagrams.

Mechanism of Action in HBV Inhibition

Sorafenib exerts its anti-HBV effects through a multi-pronged approach, primarily by disrupting key cellular signaling pathways that the virus hijacks for its replication. The core of its antiviral activity is not a direct inhibition of the viral polymerase but rather an indirect effect on viral gene expression and protein stability.

One of the primary mechanisms is the inhibition of the c-Jun N-terminal kinase (JNK) pathway.[3][4] Sorafenib has been shown to decrease the phosphorylation of JNK, which in turn suppresses HBV gene expression.[3][4] This is significant because the JNK pathway controls the activity of the farnesoid X receptor (FXR), a transcription factor that promotes HBV replication and gene expression.[3][5] By inhibiting the JNK pathway, Sorafenib effectively downregulates FXR protein levels, leading to a reduction in HBV core promoter activity and subsequent transcription of pregenomic RNA (pgRNA), the template for reverse transcription and DNA maturation.[3]

Quantitative Data on Sorafenib's Anti-HBV Activity

The inhibitory effects of Sorafenib on HBV replication have been quantified in numerous studies. The following tables summarize key findings from in vitro experiments.

Table 1: Inhibition of HBV Promoter Activity and Gene Expression by Sorafenib

| Parameter | Cell Line | Sorafenib Concentration | Result | Reference |

| HBV Core Promoter Activity | Chang | Dose-dependent | Decrease in luciferase activity | [3] |

| HBV X Promoter Activity | Chang | Dose-dependent | Decrease in luciferase activity | [3] |

| HBV preS1 Promoter Activity | Chang | Dose-dependent | Decrease in luciferase activity | [3] |

| HBx mRNA Levels | Chang | Dose-dependent | Decrease in mRNA levels | [3] |

| HBc mRNA Levels | Chang | Dose-dependent | Decrease in mRNA levels | [3] |

| HBx Protein Levels | Chang | Dose-dependent | Decrease in protein levels | [3] |

| HBc Protein Levels | Chang | Dose-dependent | Decrease in protein levels | [3] |

Table 2: Effective Concentrations of Sorafenib for HBV Inhibition

| Parameter | Cell Line | Value | Reference |

| Non-cytotoxic Concentration | HepG2 | < 10 µmol/L | [3] |

| Effective Concentration for JNK Inhibition | Chang | Not specified | [3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the role of Sorafenib in inhibiting HBV DNA maturation.

1. Cell Culture and HBV Constructs

-

Cell Lines: HepG2 (human hepatocellular carcinoma) and Chang liver cells are commonly used.[3] HepG2.2.15 cells, which are HepG2 cells stably transfected with the HBV genome, are a key model for studying HBV replication.[6][7]

-

HBV Constructs: For promoter activity assays, luciferase reporter constructs containing the HBV core promoter (e.g., ×1.3 HBV-Cp-luc) are transfected into cells.[3][8] For replication studies, a 1.2 or 1.3 mer HBV construct is used to transfect cells.[4]

2. Drug Treatment

-

Sorafenib is dissolved in a suitable solvent like DMSO.

-

Cells are treated with a range of concentrations of Sorafenib, typically below 10 µmol/L to avoid cytotoxicity.[3]

-

Treatment duration varies depending on the experiment, often 24 to 48 hours.[3][9]

3. Luciferase Reporter Assay for Promoter Activity

-

Cells are co-transfected with the HBV promoter-luciferase construct and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Following Sorafenib treatment, cells are lysed, and luciferase activity is measured using a luminometer.

-

The relative luciferase activity is calculated to determine the effect of Sorafenib on promoter activity.[3][8]

4. RNA and DNA Analysis

-

RT-PCR and Real-time PCR: Total RNA is extracted from treated cells, and reverse transcribed to cDNA. The levels of HBV mRNA transcripts (e.g., HBx, HBc) are quantified by real-time PCR using specific primers.[3]

-

HBV DNA Quantification: For analyzing HBV DNA replication, total DNA is extracted from cells. HBV DNA can be quantified by real-time PCR using primers specific for the HBV genome.[6]

5. Western Blotting for Protein Analysis

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against specific proteins (e.g., phosphorylated JNK, total JNK, HBx, HBc, FXR, and loading controls like β-actin).[3][4]

-

Secondary antibodies conjugated to an enzyme are used for detection, and protein bands are visualized.

6. Cell Viability Assay

-

Cell viability is assessed to ensure that the observed antiviral effects are not due to cytotoxicity.

-

Assays like the PrestoBlue cell viability reagent or MTS assay are used.[3][10] Cells are treated with Sorafenib for a specified time, and the reagent is added. Absorbance is measured to determine the percentage of viable cells.[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Sorafenib-mediated HBV Inhibition

The following diagram illustrates the signaling cascade affected by Sorafenib, leading to the suppression of HBV gene expression.

Caption: Sorafenib inhibits the JNK pathway, reducing FXR levels and suppressing HBV gene expression.

Experimental Workflow for Assessing Sorafenib's Anti-HBV Efficacy

This diagram outlines the typical experimental process for evaluating the antiviral effects of Sorafenib.

Caption: Workflow for evaluating Sorafenib's impact on HBV replication in cell culture.

Conclusion

Sorafenib (BAY 43-9006) represents a promising therapeutic agent for HBV, not by directly targeting the viral replication machinery, but by modulating host cell signaling pathways that are essential for viral gene expression. Its ability to inhibit the JNK pathway and subsequently reduce FXR-mediated transcription of HBV genes provides a clear mechanism for its antiviral activity. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals interested in the further exploration of Sorafenib and similar kinase inhibitors as anti-HBV therapeutics. The potential for combination therapy with existing anti-HBV agents could offer improved efficacy and a novel approach to managing chronic Hepatitis B.[3]

References

- 1. elsevier.es [elsevier.es]

- 2. d-nb.info [d-nb.info]

- 3. oaepublish.com [oaepublish.com]

- 4. oaepublish.com [oaepublish.com]

- 5. oaepublish.com [oaepublish.com]

- 6. Hepatitis B virus induces sorafenib resistance in liver cancer via upregulation of cIAP2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatitis B Virus-Induced Resistance to Sorafenib and Lenvatinib in Hepatocellular Carcinoma Cells: Implications for Cell Viability and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols: Utilizing BAY-43-9695 in Plaque Reduction Assays for Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-43-9695, the primary active metabolite of Tomeglovir (BAY 38-4766), is a potent non-nucleosidic inhibitor of human cytomegalovirus (hCMV) replication. This compound has demonstrated significant antiviral activity against both ganciclovir-susceptible and ganciclovir-resistant strains of hCMV. Its distinct mechanism of action, targeting the viral terminase complex responsible for DNA processing and packaging, makes it a valuable tool for antiviral research and a potential candidate for therapeutic development.

This document provides a detailed protocol for the utilization of this compound in plaque reduction assays (PRAs), a standard method for evaluating the efficacy of antiviral compounds. Additionally, it presents quantitative data on the inhibitory activity of this compound and illustrates its mechanism of action through a signaling pathway diagram.

Quantitative Data Summary

The inhibitory activity of this compound against hCMV is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of viral plaques by 50%. The following table summarizes the IC50 values of this compound against various hCMV isolates as determined by plaque reduction and fluorescence-activated cell sorter (FACS) assays.

| Assay Method | hCMV Isolate Type | IC50 (µM) |

| Plaque Reduction Assay (PRA) | Ganciclovir-Susceptible | 1.1[1] |

| FACS Assay | Ganciclovir-Susceptible | 0.95[1] |

| Plaque Reduction Assay (PRA) | Ganciclovir-Resistant | ~1.0[2] |

Note: The IC50 values can vary depending on the specific viral strain and experimental conditions.

Experimental Protocols

Plaque Reduction Assay (PRA) for hCMV

This protocol is adapted from standardized methods for determining the drug susceptibility of CMV clinical isolates.

Materials:

-

Human foreskin fibroblast (HFF) or medical research human fibroblast (MRHF) cells

-

Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics

-

Human cytomegalovirus (hCMV) stock

-

This compound stock solution (in DMSO)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Agarose

-

Neutral red or crystal violet stain

-

24-well tissue culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture:

-

Seed 24-well plates with HFF or MRHF cells at a density that will result in a confluent monolayer on the day of infection.

-

Incubate the plates at 37°C in a 5% CO2 incubator.

-

-

Virus Inoculation:

-

On the day of the experiment, aspirate the culture medium from the confluent cell monolayers.

-

Prepare serial dilutions of the hCMV stock in serum-free MEM to achieve a concentration that will produce 20-50 plaque-forming units (PFU) per well.

-

Inoculate each well with 0.2 mL of the diluted virus suspension.

-

Incubate the plates for 90 minutes at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.

-

-

Preparation of this compound Overlay:

-

Prepare a 2X stock of various concentrations of this compound in 2X MEM with 10% FBS.

-

Prepare a 1.0% solution of low-melting-point agarose in sterile water and maintain it in a 42°C water bath.

-

Just before use, mix equal volumes of the 2X this compound medium and the 1.0% agarose solution to obtain a final 1X drug concentration in 0.5% agarose overlay. Include a drug-free control overlay.

-

-

Overlay and Incubation:

-

After the virus adsorption period, carefully aspirate the viral inoculum from each well.

-

Gently add 1 mL of the prepared this compound agarose overlay to each well.

-

Allow the overlay to solidify at room temperature for 20-30 minutes.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until plaques are clearly visible in the control wells.

-

-

Plaque Visualization and Counting:

-

After the incubation period, add 0.5 mL of a 0.01% neutral red solution in PBS on top of the agarose overlay and incubate for 4-6 hours at 37°C. Alternatively, fix the cells with 10% formalin and stain with 0.1% crystal violet.

-

Carefully count the number of plaques in each well using a light microscope.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no drug).

-

Determine the IC50 value by plotting the percentage of plaque reduction against the log of the drug concentration and fitting the data to a dose-response curve.

-

Mechanism of Action and Signaling Pathway

This compound, as the active metabolite of Tomeglovir, inhibits a late-stage event in the hCMV replication cycle. It specifically targets the viral terminase complex, which is composed of the proteins pUL56 and pUL89[3]. This complex is essential for the cleavage of newly replicated viral DNA concatemers into unit-length genomes and their subsequent packaging into procapsids. By inhibiting the function of the terminase complex, this compound prevents the formation of mature, infectious virions.

Caption: Mechanism of action of this compound in inhibiting hCMV replication.

Experimental Workflow

The following diagram outlines the key steps of the plaque reduction assay for evaluating the antiviral activity of this compound.

Caption: Workflow for the hCMV plaque reduction assay with this compound.

References

- 1. A novel nonnucleoside inhibitor specifically targets cytomegalovirus DNA maturation via the UL89 and UL56 gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The human cytomegalovirus terminase complex as an antiviral target: a close-up view - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: BAY-43-9695 for Ganciclovir-Resistant Human Cytomegalovirus (HCMV) Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Cytomegalovirus (HCMV), a ubiquitous herpesvirus, can cause severe and life-threatening diseases in immunocompromised individuals, such as transplant recipients and patients with AIDS. The standard of care for HCMV infections has long been nucleoside analogues like ganciclovir. However, the emergence of ganciclovir-resistant HCMV strains presents a significant clinical challenge. BAY-43-9695, the primary active metabolite of Tomeglovir (BAY-38-4766), is a potent, non-nucleosidic inhibitor of HCMV replication. A key advantage of this compound is its efficacy against both ganciclovir-sensitive and ganciclovir-resistant HCMV strains, owing to its distinct mechanism of action.[1][2][3] This document provides detailed application notes and experimental protocols for the evaluation of this compound's antiviral activity against ganciclovir-resistant HCMV.

Mechanism of Action

Ganciclovir resistance in HCMV typically arises from mutations in the viral UL97 gene, which encodes a phosphotransferase required for the initial phosphorylation of ganciclovir, or in the UL54 gene, which encodes the viral DNA polymerase.[4] this compound circumvents these resistance mechanisms by targeting a different stage of the viral life cycle. As a non-nucleosidic inhibitor, it does not require activation by viral kinases nor does it directly target the viral DNA polymerase.[1][2][3]

The parent compound of this compound, Tomeglovir, has been shown to inhibit the HCMV terminase complex, specifically the protein products of the UL89 and UL56 genes. This complex is crucial for the cleavage of viral DNA concatemers and their subsequent packaging into nascent capsids. By inhibiting the terminase complex, this compound effectively halts the maturation of infectious virions.

Caption: Mechanisms of action for Ganciclovir and this compound against HCMV.

Data Presentation

The antiviral activity of this compound against ganciclovir-sensitive and -resistant HCMV clinical isolates has been evaluated using plaque reduction assays (PRA) and flow cytometry-based assays (FACS). The 50% inhibitory concentration (IC50) values are summarized below.

| Compound | HCMV Strain Type | Assay | Average IC50 (µM) |

| This compound | Ganciclovir-Sensitive | PRA | ~1.0 |

| Ganciclovir-Resistant | PRA | ~1.0 | |

| Ganciclovir-Sensitive | FACS | ~1.0 | |

| Ganciclovir-Resistant | FACS | ~1.0 | |

| Ganciclovir | Ganciclovir-Sensitive | PRA / FACS | < 8.0 |

| Ganciclovir-Resistant | PRA / FACS | 9.0 to >96.0 |

Data compiled from McSharry et al., 2001.[1]

Experimental Protocols

Plaque Reduction Assay (PRA)

This protocol is a standard method for determining the susceptibility of HCMV isolates to antiviral compounds by quantifying the reduction in viral plaque formation.

Materials:

-

Human Foreskin Fibroblasts (HFF) or MRC-5 cells

-

Eagle’s Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

HCMV clinical isolates (ganciclovir-sensitive and -resistant)

-

This compound stock solution (in DMSO)

-

Ganciclovir stock solution (in sterile water)

-

24-well tissue culture plates

-

Agarose or Methylcellulose overlay medium

-

10% Formalin in phosphate-buffered saline (PBS)

-

0.8% Crystal Violet in 50% ethanol

Procedure:

-

Cell Seeding: Seed HFF or MRC-5 cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Virus Inoculation: On the day of the experiment, aspirate the growth medium from the confluent cell monolayers. Inoculate each well with a standardized amount of virus (e.g., 50-100 plaque-forming units [PFU] per well) in a small volume of medium.

-

Virus Adsorption: Incubate the plates for 90-120 minutes at 37°C in a 5% CO2 incubator to allow for viral adsorption.

-

Compound Addition and Overlay: Prepare serial dilutions of this compound and ganciclovir in the overlay medium (e.g., 0.5% methylcellulose or 0.4% agarose in EMEM with 2% FBS). After the adsorption period, aspirate the viral inoculum and add 1 mL of the compound-containing overlay medium to each well. Include a "no-drug" control.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days, or until plaques are clearly visible in the control wells.

-

Fixation and Staining: Aspirate the overlay medium and fix the cell monolayers with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with 0.8% crystal violet for 10-15 minutes.

-

Plaque Counting: Gently wash the wells with water and allow them to air dry. Count the number of plaques in each well using a light microscope.

-

IC50 Calculation: The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the no-drug control.

Caption: Workflow for the Plaque Reduction Assay (PRA).

Flow Cytometry (FACS)-Based Antiviral Assay

This assay offers a more rapid and high-throughput alternative to the PRA by quantifying the expression of viral antigens within infected cells.

Materials:

-

Human Foreskin Fibroblasts (HFF) or MRC-5 cells

-

96-well tissue culture plates

-

HCMV clinical isolates

-

This compound and Ganciclovir stock solutions

-

Fixation and permeabilization buffers (e.g., Cytofix/Cytoperm)

-

Fluorescently-labeled monoclonal antibody against an HCMV late antigen (e.g., pp65)

-

Flow cytometer

Procedure:

-

Cell Seeding and Infection: Seed HFF or MRC-5 cells in 96-well plates. The next day, infect the cells with HCMV in the presence of serial dilutions of this compound or ganciclovir. Include uninfected and infected no-drug controls.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Cell Harvesting and Staining:

-

Harvest the cells from each well by trypsinization.

-

Fix and permeabilize the cells according to the manufacturer's protocol for the chosen buffers.

-

Incubate the cells with a fluorescently-labeled anti-HCMV late antigen antibody.

-

Wash the cells to remove unbound antibody.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Gate on the cell population and quantify the percentage of fluorescently-positive (infected) cells.

-

-

IC50 Calculation: The IC50 is the concentration of the compound that reduces the percentage of antigen-positive cells by 50% compared to the infected, no-drug control.

Caption: Workflow for the FACS-based antiviral assay.

Viral Yield Reduction Assay

Materials:

-

Confluent monolayers of HFF or MRC-5 cells in 24- or 48-well plates

-

HCMV isolates

-

This compound and Ganciclovir stock solutions

-

Maintenance medium (e.g., EMEM with 2% FBS)

Procedure:

-

Infection and Treatment: Infect confluent cell monolayers with HCMV at a defined multiplicity of infection (MOI), for example, 0.1 to 1.0. After a 90-120 minute adsorption period, remove the inoculum, wash the cells, and add maintenance medium containing serial dilutions of the antiviral compounds.

-

Incubation: Incubate the plates for a full viral replication cycle (e.g., 5-7 days).

-

Harvesting of Virus:

-

Scrape the cells into the culture medium.

-

Subject the cell suspension to three cycles of freezing and thawing to release intracellular virus.

-

Clarify the lysate by low-speed centrifugation to remove cell debris.

-

-

Titration of Viral Yield:

-

Perform serial 10-fold dilutions of the clarified viral lysates.

-

Use these dilutions to infect fresh confluent monolayers of HFF or MRC-5 cells in 96-well plates or 24-well plates for a plaque assay as described in Protocol 1.

-

-

Quantification: After the appropriate incubation period for the titration assay, determine the viral titer (PFU/mL) for each compound concentration.

-

Data Analysis: The viral yield reduction is expressed as the log10 reduction in viral titer compared to the no-drug control. The concentration of the compound that reduces the viral yield by 90% (IC90) or 99% (IC99) can be calculated.

Conclusion

This compound is a promising antiviral agent for the treatment of HCMV infections, particularly those caused by ganciclovir-resistant strains.[1] Its unique mechanism of action, targeting the viral terminase complex, makes it an attractive candidate for further development and for use in combination therapies. The protocols provided herein offer standardized methods for the in vitro evaluation of this compound and other novel anti-HCMV compounds.

References

- 1. Susceptibilities of Human Cytomegalovirus Clinical Isolates to BAY38-4766, BAY43-9695, and Ganciclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Susceptibilities of human cytomegalovirus clinical isolates to BAY38-4766, BAY43-9695, and ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Human Cytomegalovirus Resistance to Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing BAY-43-9695 (Sorafenib) Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-43-9695, commercially known as Sorafenib, is a multikinase inhibitor initially developed as an anticancer agent. Emerging research has highlighted its potential as a broad-spectrum antiviral agent. These application notes provide a comprehensive overview of the cell culture models, experimental protocols, and underlying mechanisms of Sorafenib's antiviral activity against a range of viruses. The provided protocols are intended to serve as a guide for researchers investigating the antiviral properties of Sorafenib and other kinase inhibitors.

Antiviral Activity Spectrum of this compound (Sorafenib)

Sorafenib has demonstrated inhibitory activity against a variety of RNA and DNA viruses. The mechanism of action primarily involves the targeting of host cell kinases, particularly the RAF/MEK/ERK signaling pathway, which many viruses hijack for their replication and propagation.

Data Presentation: Quantitative Antiviral Activity of Sorafenib

The following tables summarize the reported in vitro antiviral activity of Sorafenib against various viruses in different cell culture models.

| Virus Family | Virus | Cell Line | Assay Type | EC50 / IC50 | Selectivity Index (SI) | Reference |

| Herpesviridae | Human Cytomegalovirus (HCMV) | Human Foreskin Fibroblasts (HFF) | Late Antigen Expression | <1 µM | >2.5 | [1] |

| Herpesviridae | Human Cytomegalovirus (HCMV) | Human Retinal Pigment Epithelial (RPE) cells | Late Antigen Expression | Non-toxic concentrations effective | - | [1] |

| Herpesviridae | Human Cytomegalovirus (HCMV) | Human Umbilical Vein Endothelial Cells (HUVEC) | Late Antigen Expression | Non-toxic concentrations effective | - | [1] |

| Herpesviridae | Human Cytomegalovirus (HCMV) | U373MG (Glioblastoma) | Immediate Early & Late Antigen Expression | Non-toxic concentrations effective | - | [1] |

| Herpesviridae | Human Cytomegalovirus (HCMV) | T98G (Glioblastoma) | Immediate Early & Late Antigen Expression | Non-toxic concentrations effective | - | [1] |

| Flaviviridae | Hepatitis C Virus (HCV) | Huh7.5 cells | Replicon Assay | Inhibition observed | - | [2] |

| Flaviviridae | Zika Virus (ZIKV) | Human neural progenitor cells, SNB-19 glial cells | Caspase-3 Activity Assay | Inhibition of ZIKV-induced caspase-3 | - | [3] |

| Togaviridae | Venezuelan Equine Encephalitis Virus (VEEV) - TC83 | Vero cells | Luciferase Reporter Assay | Low µM range | >19 | [4] |

| Togaviridae | Eastern Equine Encephalitis Virus (EEEV) | Vero cells | - | Inhibition observed | - | [4] |

| Togaviridae | Sindbis Virus (SINV) | Vero cells | - | Inhibition observed | - | [4] |

| Togaviridae | Chikungunya Virus (CHIKV) | Vero cells | - | Inhibition observed | - | [4] |

| Picornaviridae | Foot-and-Mouth Disease Virus (FMDV) | BHK-21 cells | - | EC50 = 2.03 µM (post-entry) | - | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and virus strains.

Protocol 1: Cytotoxicity Assay (MTT or Neutral Red Assay)

Objective: To determine the concentration range of Sorafenib that is non-toxic to the host cells, which is essential for differentiating between antiviral effects and general cytotoxicity.

Materials:

-

Host cell line (e.g., Vero, Huh7, HFF)

-

Complete cell culture medium

-

This compound (Sorafenib) stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Neutral Red solution

-

DMSO or solubilization buffer

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

-